1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydrobenzothiazole derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-Amino-6-methoxybenzothiazole: Shares the benzothiazole core but differs in functional groups.
6-Methoxybenzothiazole: Lacks the urea moiety, leading to different biological activities.
1-Ethyl-3-(1,3-benzothiazol-2-yl)urea: Similar structure but without the methoxy group.
Uniqueness: 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is unique due to the presence of both the methoxy and urea functional groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound in various scientific applications.
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
1-ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C11H13N3O2S/c1-3-12-10(15)14-11-13-8-5-4-7(16-2)6-9(8)17-11/h4-6H,3H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
HVWCNSDENPGPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.